3-Chloro-2,4,6-trinitropyridine
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Overview
Description
3-Chloro-2,4,6-trinitropyridine is a chlorinated nitropyridine derivative It is a heterocyclic aromatic compound with three nitro groups and one chlorine atom attached to a pyridine ring
Preparation Methods
The synthesis of 3-Chloro-2,4,6-trinitropyridine typically involves nitration and chlorination reactions. One common method starts with the nitration of pyridine to form 2,4,6-trinitropyridine, followed by chlorination to introduce the chlorine atom at the 3-position. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid for nitration, and chlorinating agents such as phosphorus oxychloride for chlorination .
Chemical Reactions Analysis
3-Chloro-2,4,6-trinitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen-containing compounds.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions .
Scientific Research Applications
3-Chloro-2,4,6-trinitropyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of energetic materials due to its high nitrogen content and potential for high energy release.
Pharmaceuticals: It is explored for its potential use in drug development, particularly in the synthesis of heterocyclic compounds with biological activity
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,6-trinitropyridine involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The nitro groups are electron-withdrawing, making the pyridine ring electron-deficient and highly reactive towards nucleophilic attack. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
3-Chloro-2,4,6-trinitropyridine can be compared with other nitropyridine derivatives such as:
2,4,6-Trinitropyridine: Lacks the chlorine atom but has similar energetic properties.
3,5-Dichloro-2,4,6-trinitropyridine: Contains two chlorine atoms, which may alter its reactivity and applications.
2,6-Diamino-3,5-dinitropyridine: Contains amino groups instead of chlorine, leading to different chemical properties and applications
Properties
CAS No. |
920502-81-4 |
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Molecular Formula |
C5HClN4O6 |
Molecular Weight |
248.54 g/mol |
IUPAC Name |
3-chloro-2,4,6-trinitropyridine |
InChI |
InChI=1S/C5HClN4O6/c6-4-2(8(11)12)1-3(9(13)14)7-5(4)10(15)16/h1H |
InChI Key |
JFJBNCNIYCWFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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